Acetoxyethyltris(dimethylamino)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

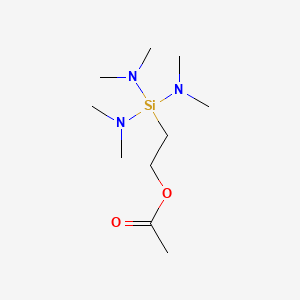

Acetoxyethyltris(dimethylamino)silane is an organosilicon compound with the chemical formula (CH₃)₂N(CH₂CH₂OAc)₃Si. It is a colorless liquid with a pungent odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Mécanisme D'action

Target of Action

Acetoxyethyltris(dimethylamino)silane is a chemical intermediate . It is primarily used in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate . The primary targets of this compound are the reactive sites on the substrate during the ALD process .

Mode of Action

this compound interacts with its targets through surface reactions. In the ALD process, the precursors are added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for a high quality of thin film deposition over various shapes of substrates at a nanometer scale .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the deposition of silicon oxide over the tungsten oxide substrate

Result of Action

The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . This is critical for the development of ALD processes and the design of ALD precursors to meet the required properties of thin films .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetoxyethyltris(dimethylamino)silane is typically synthesized by reacting N,N-dimethylformamide with a silane reagent. The reaction conditions often include heating to reflux in an appropriate solvent such as toluene or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Acetoxyethyltris(dimethylamino)silane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for this compound but can occur under specific conditions.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Reduction: Hydrogen gas is a typical reagent, although this reaction is less frequently applied to this compound.

Substitution: Various organic reagents can be used, depending on the desired modification.

Major Products Formed

Oxidation: Silicon oxide (SiO₂) films are a major product, widely used in microelectronics and protective coatings.

Reduction: Reduced forms of the compound, although less common, can be used in specific chemical processes.

Substitution: Modified organosilicon compounds tailored for specific industrial or research applications.

Applications De Recherche Scientifique

Acetoxyethyltris(dimethylamino)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.

Biology: Employed in the development of biocompatible materials and coatings.

Medicine: Investigated for its potential in drug delivery systems and medical device coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tris(dimethylamino)silane: Another organosilicon compound used in similar applications but with different reactivity and properties.

Bis(dimethylamino)silane: Known for its use in the deposition of silicon oxide films, with fewer impurities compared to tris(dimethylamino)silane.

Uniqueness

Acetoxyethyltris(dimethylamino)silane is unique due to its specific chemical structure, which provides distinct reactivity and properties. Its ability to form high-quality silicon oxide films under various conditions makes it particularly valuable in advanced material applications .

Activité Biologique

Acetoxyethyltris(dimethylamino)silane (AETDAS) is a silane compound that contains functional groups which may confer specific biological activities. This article reviews the current understanding of its biological properties, including toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

AETDAS can be described by its molecular formula and structure:

- Molecular Formula : C₈H₁₉N₃O₂Si

- Molecular Weight : 189.33 g/mol

The presence of both acetoxy and dimethylamino groups suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Biological Activity Overview

The biological activity of AETDAS has been primarily inferred from studies on related compounds, particularly tris(dimethylamino)silane (TDMAS). Research indicates that TDMAS exhibits moderate acute toxicity, severe skin and eye irritancy, and potential for inhalation hazards due to the release of dimethylamine (DMA) upon decomposition or hydrolysis .

Toxicological Profile

- Acute Toxicity :

- Irritation Potential :

- Severe irritant to skin and eyes, necessitating careful handling in laboratory settings.

The biological activity of AETDAS is likely influenced by its ability to interact with cellular components through the following mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the dimethylamino groups may facilitate penetration into lipid membranes, potentially disrupting cellular homeostasis.

- Reactivity with Biological Molecules : The acetoxy group can undergo hydrolysis to release acetic acid, which may influence pH-sensitive biological processes.

Case Study 1: Toxicity Assessment of TDMAS

A study evaluated the acute toxicity of TDMAS, revealing significant irritant properties and a clear dose-response relationship concerning exposure levels. The study highlighted the importance of environmental conditions on toxicity outcomes .

Case Study 2: Application in Material Science

Research into silanes like AETDAS has explored their use in coatings and materials science, where their functional groups can enhance adhesion properties while maintaining biocompatibility for certain applications .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| PubMed Toxicity Study | Acute toxicity | Moderate peroral and dermal toxicity; severe irritant properties |

| Material Science Application | Coating effectiveness | Enhanced adhesion properties; potential biocompatibility |

| Silane Chemistry Survey | Functional applications | Insights into reactivity and application in various chemical processes |

Propriétés

IUPAC Name |

2-[tris(dimethylamino)silyl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKLXOYLHLFFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N3O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.